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Introduction
Elongation Factor Tu GTP binding domain containing 2 (EFTUD2), also known as Snu114, is a

crucial component of the U5 small nuclear ribonucleoprotein (snRNP) particle of the

spliceosome.[1] This GTPase plays a vital role in the splicing of pre-mRNA, a fundamental

process for gene expression.[1] Beyond its core function in the spliceosome, EFTUD2 is

implicated in the innate immune response, specifically in the regulation of the cGAS-STING

pathway and the alternative splicing of MyD88, a key adaptor protein in Toll-like receptor

signaling.[2] Mutations in the EFTUD2 gene are associated with mandibulofacial dysostosis

with microcephaly (MFDM), a severe developmental disorder.[3] The human EFTUD2 protein

consists of 972 amino acids with a predicted molecular weight of approximately 109.4 kDa.[4]

Given its central role in essential cellular processes and its link to human disease, the

availability of highly purified, recombinant EFTUD2 protein is critical for a wide range of

research applications. These include structural studies, enzymatic assays, inhibitor screening

for drug development, and elucidation of its role in various signaling pathways. This document

provides a detailed protocol for the expression and purification of recombinant human EFTUD2
protein from an Escherichia coli expression system. A multi-step purification strategy is

outlined, commencing with affinity chromatography followed by ion exchange and size

exclusion chromatography to achieve high purity.
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Data Presentation
Table 1: Predicted Properties of Human EFTUD2 Protein

Property Value Reference

Amino Acid Count 972 [4]

Molecular Weight (Predicted) 109.4 kDa [4]

Isoelectric Point (pI)

(Predicted)
6.2

(Predicted using Expasy

ProtParam)

Table 2: Summary of a Multi-Step Purification Protocol
for Tagged EFTUD2

Purification Step Elution Product Purity (Estimated) Yield (Estimated)

Cell Lysis &

Clarification
Clarified Lysate <5% 100%

Affinity

Chromatography
Tagged EFTUD2 >80% 70-80%

Ion Exchange

Chromatography
Enriched EFTUD2 >90% 50-60%

Size Exclusion

Chromatography
Highly Pure EFTUD2 >95% 30-40%

Note: Purity and yield are estimates and can vary depending on expression levels and

experimental conditions.

Experimental Protocols
This protocol describes a general method for the purification of recombinant human EFTUD2
with either an N-terminal GST (Glutathione S-transferase) tag or a His (polyhistidine) tag,

expressed in E. coli.

Expression of Recombinant EFTUD2 in E. coli
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Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an

expression vector containing the human EFTUD2 cDNA sequence fused to the desired

affinity tag (GST or His-tag).

Culture Growth:

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking (220 rpm).

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with

shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction of Protein Expression:

Cool the culture to 16-20°C.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.1-0.5 mM.

Continue to incubate the culture at 16-20°C for 16-18 hours with shaking.

Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Clarification
Resuspension: Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter

of original culture.

Lysis:

Lyse the cells by sonication on ice. Use short pulses (e.g., 30 seconds on, 30 seconds off)

for a total of 10-15 minutes, or until the lysate is no longer viscous.

Alternatively, a French press or other mechanical disruption methods can be used.

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet the cell

debris. Carefully collect the supernatant, which contains the soluble recombinant protein.
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Affinity Chromatography
The first purification step utilizes the affinity tag fused to the EFTUD2 protein.

A. GST-Tagged EFTUD2 Purification

Resin Equilibration: Equilibrate a Glutathione-agarose column with 5-10 column volumes

(CV) of Lysis Buffer.

Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.

Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound

proteins.

Elution: Elute the GST-EFTUD2 fusion protein with 5 CV of Elution Buffer. Collect fractions of

1 mL.

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the

purified protein. Pool the fractions with the highest concentration of purified GST-EFTUD2.

B. His-Tagged EFTUD2 Purification

Resin Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with 5-

10 CV of Lysis Buffer.

Binding: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound

proteins.

Elution: Elute the His-EFTUD2 fusion protein with 5 CV of Elution Buffer. Collect fractions of

1 mL.

Analysis: Analyze the collected fractions by SDS-PAGE and pool the fractions containing the

highest concentration of purified His-EFTUD2.

Ion Exchange Chromatography (IEX)
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This step separates proteins based on their net surface charge. With a predicted pI of 6.2,

EFTUD2 will have a net negative charge at a pH above 6.2 and a net positive charge at a pH

below 6.2. Anion exchange chromatography is recommended as a polishing step.

Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX

Equilibration Buffer using dialysis or a desalting column.

Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary

ammonium-based resin) with 5-10 CV of IEX Equilibration Buffer.

Binding: Load the buffer-exchanged protein sample onto the column.

Elution: Elute the bound proteins with a linear gradient of 0-100% IEX Elution Buffer over 20

CV. Collect fractions.

Analysis: Analyze the fractions by SDS-PAGE to identify those containing EFTUD2. Pool the

purest fractions.

Size Exclusion Chromatography (SEC)
The final purification step separates proteins based on their size and shape. This step is also

useful for buffer exchange into a final storage buffer.

Column Equilibration: Equilibrate a size exclusion chromatography column (e.g., Superdex

200 or equivalent) with at least 2 CV of SEC Buffer.

Sample Loading: Concentrate the pooled fractions from the IEX step to a volume that is less

than 2% of the SEC column volume. Load the concentrated sample onto the column.

Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions.

Analysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric

EFTUD2.

Concentration and Storage: Concentrate the final purified protein to the desired

concentration. For long-term storage, add glycerol to a final concentration of 10-20% and

store at -80°C.[5]
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Buffer Compositions
Buffer Type For GST-Tagged Protein For His-Tagged Protein

Lysis Buffer

50 mM Tris-HCl pH 8.0, 150

mM NaCl, 1 mM EDTA, 1 mM

DTT, 1x Protease Inhibitor

Cocktail

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM Imidazole, 1

mM DTT, 1x Protease Inhibitor

Cocktail

Wash Buffer
50 mM Tris-HCl pH 8.0, 150

mM NaCl, 1 mM DTT

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20-40 mM

Imidazole, 1 mM DTT

Elution Buffer

50 mM Tris-HCl pH 8.0, 150

mM NaCl, 10 mM Reduced

Glutathione, 1 mM DTT

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 250-500 mM

Imidazole, 1 mM DTT

IEX Equilibration Buffer
20 mM Tris-HCl pH 8.0, 25 mM

NaCl, 1 mM DTT

20 mM Tris-HCl pH 8.0, 25 mM

NaCl, 1 mM DTT

IEX Elution Buffer
20 mM Tris-HCl pH 8.0, 1 M

NaCl, 1 mM DTT

20 mM Tris-HCl pH 8.0, 1 M

NaCl, 1 mM DTT

SEC Buffer
20 mM HEPES pH 7.5, 150

mM NaCl, 1 mM DTT

20 mM HEPES pH 7.5, 150

mM NaCl, 1 mM DTT

Visualizations
Experimental Workflow
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Caption: Workflow for recombinant EFTUD2 protein purification.
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Caption: Role of EFTUD2 in innate immune signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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